Diethyl 3-hydroxyphenylphosphonate

Overview

Description

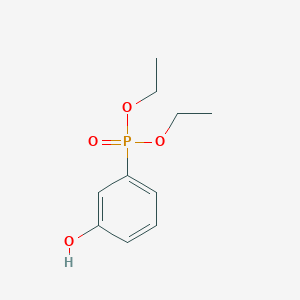

Diethyl 3-hydroxyphenylphosphonate is a research chemical with the molecular formula C10H15O4P . It is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .

Synthesis Analysis

The synthesis of phosphonic acids, such as Diethyl 3-hydroxyphenylphosphonate, can be achieved from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid . The regioisomer diethyl 3-hydroxyphenylphosphonate can be converted to phosphonic acid with HCl 35% at reflux without any P–C bond cleavage .Molecular Structure Analysis

The molecular structure of Diethyl 3-hydroxyphenylphosphonate consists of a phosphorus atom bonded to three oxygen atoms and one carbon atom . The molecular weight is 230.2 g/mol .Chemical Reactions Analysis

The phosphonic acid functional group in Diethyl 3-hydroxyphenylphosphonate is employed for many applications due to its structural analogy with the phosphate moiety or to its coordination or supramolecular properties . The hydrolysis of phosphonates is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .Scientific Research Applications

Preparation of Phosphonic Acids

Diethyl 3-hydroxyphenylphosphonate can be converted to phosphonic acid with HCl 35% at reflux without any P–C bond cleavage . This method is particularly useful for the preparation of phosphonic acids, which are employed in various applications due to their structural analogy with the phosphate moiety or their coordination or supramolecular properties .

Bioactive Properties

Phosphonic acids, which can be synthesized from Diethyl 3-hydroxyphenylphosphonate, are used for their bioactive properties . They can act as drugs or pro-drugs, providing potential therapeutic benefits .

Bone Targeting

Phosphonic acids have been used for bone targeting . Their structural similarity to natural bone minerals allows them to bind effectively, making them useful in medical treatments related to bone health .

Design of Supramolecular or Hybrid Materials

Phosphonic acids are used in the design of supramolecular or hybrid materials . These materials have a wide range of applications, including in the fields of chemistry, biology, and physics .

Functionalization of Surfaces

Phosphonic acids can be used for the functionalization of surfaces . This can enhance the properties of the surface, such as its reactivity, stability, or biocompatibility .

Analytical Purposes

Phosphonic acids are used for analytical purposes . They can act as reagents or indicators in various analytical techniques .

Medical Imaging

Phosphonic acids are used in medical imaging . They can be used to label or track certain biological processes or structures, aiding in diagnosis and treatment .

Phosphoantigen

Phosphonic acids can act as phosphoantigens . These are antigens that contain a phosphorus atom, and they can be used to stimulate an immune response .

Future Directions

Mechanism of Action

Target of Action

Diethyl 3-hydroxyphenylphosphonate, a derivative of phosphonic acid, is known to interact with various targets due to its structural analogy with the phosphate moiety Phosphonic acids and their derivatives have been used for their bioactive properties, for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging, or as phosphoantigen .

Mode of Action

Phosphonic acids and their derivatives are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This suggests that Diethyl 3-hydroxyphenylphosphonate may interact with its targets by mimicking the structure of natural substrates, thereby inhibiting the function of certain enzymes.

Biochemical Pathways

Phosphonic acids and their derivatives are known to be involved in a variety of biological pathways due to their structural similarity to phosphate groups . They can potentially inhibit metabolic enzymes, affecting various biochemical pathways .

Pharmacokinetics

The pharmacokinetics of phosphonic acids and their derivatives are generally influenced by their structural properties, including their solubility and stability .

Result of Action

Given its structural similarity to phosphate groups, it may interfere with various biochemical processes by inhibiting the function of certain enzymes .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of phosphonic acids and their derivatives .

properties

IUPAC Name |

3-diethoxyphosphorylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O4P/c1-3-13-15(12,14-4-2)10-7-5-6-9(11)8-10/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNQMKQLDMKXGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=CC(=C1)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378665 | |

| Record name | diethyl 3-hydroxyphenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 3-hydroxyphenylphosphonate | |

CAS RN |

33733-32-3 | |

| Record name | Diethyl P-(3-hydroxyphenyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33733-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | diethyl 3-hydroxyphenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5,10,10-Tetrabromo-tricyclo[7.1.0.04,6]decane](/img/structure/B1621467.png)

![6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid](/img/structure/B1621475.png)

![N1-methyl-2-[(6-chloro-3-pyridyl)carbonyl]hydrazine-1-carbothioamide](/img/structure/B1621477.png)

![7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1621480.png)

![1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1621484.png)

![1-(4-Methylphenyl)-1-[2-(6-methylpyridin-3-yl)ethyl]hydrazine](/img/structure/B1621485.png)

![(2E)-3-[2-(Allyloxy)phenyl]acrylic acid](/img/structure/B1621486.png)